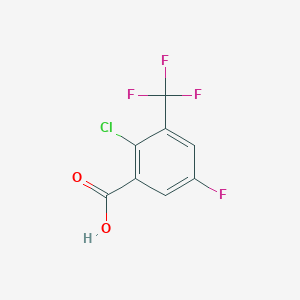

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid

Overview

Description

“2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid” is a carboxylic acid building block . It is used in laboratory chemicals . The compound has a CAS number of 657-06-7 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid” include a molecular weight of 224.56 . It is a solid at room temperature .

Scientific Research Applications

Directed Lithiation of Unprotected Benzoic Acids

- This study explores the lithiation of benzoic acids, including derivatives like 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. The research demonstrates effective methods for substituting benzoic acids, providing pathways to create variously substituted benzoic acids with a range of functionalities (Bennetau et al., 1995).

Synthesis of Nucleosides Bearing Removable Protecting Groups

- This paper discusses a method for introducing fluorine into nucleosides, a process which may involve compounds similar to 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. The study provides insights into the synthesis of complex molecules with potential applications in pharmaceuticals (Maruyama et al., 1999).

Structure-Metabolism Relationships in Substituted Benzoic Acids

- This research examines the metabolic fate of various substituted benzoic acids, including those with similar structures to 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. It provides valuable information on how different substitutions affect metabolism, which is crucial for drug design (Ghauri et al., 1992).

Development of Soluble Fluoro-Polyimides

- The study involves the synthesis of fluoro-polyimides using a fluorine-containing aromatic diamine derived from a similar compound to 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. This research is significant in the field of polymer chemistry, highlighting applications in creating materials with specific thermal and physical properties (Xie et al., 2001).

Preparation and X-Ray Crystal Study of Benziodoxaborole Derivatives

- This paper details the synthesis and structural investigation of benziodoxaborole derivatives, which could potentially involve the use of compounds like 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. These heterocyclic compounds are of interest in the development of novel materials and pharmaceuticals (Nemykin et al., 2011).

Antimicrobial Agents from Benzothiazines

- This research involves the synthesis of benzothiazines using components similar to 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid, highlighting its potential application in developing antimicrobial agents (Rathore & Kumar, 2006).

Photoassisted Dehalogenation and Mineralization of Benzoic Acid Derivatives

- A study focusing on the photodegradation of chloro/fluoro-benzoic acid derivatives in aqueous media, which could include derivatives of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. This research is relevant in environmental chemistry, particularly in understanding the breakdown of complex organic compounds (Hidaka et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-6-4(7(14)15)1-3(10)2-5(6)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGWJLXXACYSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

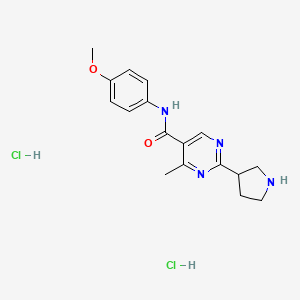

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)

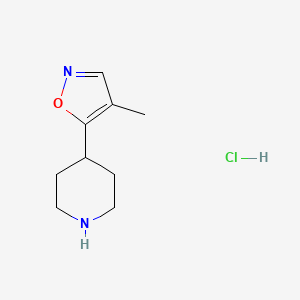

![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)